LogP Differentiation of Methyl 3-Cyclopropoxybenzoate Versus Linear 3-Alkoxybenzoate Methyl Esters
Methyl 3-cyclopropoxybenzoate exhibits a higher computed LogP than the corresponding methoxy, ethoxy, and isopropoxy analogs. Using the XLogP3 algorithm (PubChem), the target compound yields LogP 2.7, whereas methyl 3-methoxybenzoate returns LogP 2.07–2.08, methyl 3-ethoxybenzoate LogP 1.87, and methyl 3-isopropoxybenzoate LogP 2.26 [1][2]. This signifies a lipophilicity increase of 0.44–0.83 log units when the linear alkoxy chain is replaced by cyclopropoxy, consistent with the greater carbon count and compact cyclic topology of the cyclopropoxy substituent.
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.7 (PubChem XLogP3); LogP 2.0144 (ChemScene computational model) |
| Comparator Or Baseline | Methyl 3-methoxybenzoate LogP 2.07–2.08; Methyl 3-ethoxybenzoate LogP 1.87; Methyl 3-isopropoxybenzoate LogP 2.26 |
| Quantified Difference | ΔLogP = +0.44 to +0.83 versus linear and branched alkoxy analogs |
| Conditions | Computed values by XLogP3 (PubChem 2021.05.07) or vendor computational chemistry modules; not experimentally determined |
Why This Matters
A LogP difference exceeding 0.5 units can substantially alter aqueous solubility, membrane permeability, and protein binding in biological assays, making direct substitution of the cyclopropoxy compound with a simpler alkoxy analog inadvisable without re-validation of downstream protocols.
- [1] PubChem, Methyl 3-cyclopropoxybenzoate (CID 57336628): XLogP3 2.7. View Source
- [2] Molbase, Methyl 3-ethoxybenzoate: LogP 1.8719; ChemScene, Methyl 3-isopropoxybenzoate: LogP 2.2604, TPSA 35.53. View Source
